

# TMP195: A Technical Guide to a Selective Class IIa HDAC Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TMP195  |           |
| Cat. No.:            | B611408 | Get Quote |

This guide provides an in-depth overview of **TMP195**, a potent and selective chemical probe for Class IIa Histone Deacetylases (HDACs). It is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation mediated by this specific subclass of HDACs.

#### **Introduction to TMP195**

Histone Deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a crucial role in transcriptional regulation and chromatin remodeling. Human HDACs are grouped into four classes. Class IIa HDACs (HDAC4, 5, 7, and 9) are distinguished by their unique catalytic mechanism and their role in controlling cellular differentiation and development.

**TMP195** is a first-in-class, selective, and cell-active inhibitor of Class IIa HDACs.[1][2] It features a novel trifluoromethyloxadiazole (TFMO) moiety as a non-chelating zinc-binding group, which circumvents the pharmacological liabilities often associated with traditional hydroxamate-based inhibitors.[2][3] This high selectivity and favorable pharmacological profile make **TMP195** an invaluable tool for dissecting the specific biological functions of Class IIa HDACs.

# **Chemical Properties and Formulation**



| Property          | Value                                                                                                     |
|-------------------|-----------------------------------------------------------------------------------------------------------|
| Chemical Name     | N-(2-methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-<br>(trifluoromethyl) -1,2,4-oxadiazol-3-<br>yl)benzamide |
| Molecular Formula | C23H19F3N4O3                                                                                              |
| Molecular Weight  | 456.42 g/mol [1][4]                                                                                       |
| CAS Number        | 1314891-22-9[1]                                                                                           |
| Appearance        | White to off-white solid[4]                                                                               |
| Solubility        | Soluble in DMSO (up to 91 mg/mL or $\sim$ 199 mM) [1][3]                                                  |
| Storage           | Store solid powder at 4°C desiccated; store DMSO solution at -20°C for long-term stability. [3]           |

#### **Mechanism of Action**

TMP195 acts as a competitive inhibitor that occupies the acetyllysine-binding site of Class IIa HDACs.[4][5] Unlike pan-HDAC inhibitors that affect thousands of genes, TMP195 has a more restrained impact on gene expression.[2][6] Its primary mechanism in a therapeutic context involves the modulation of the tumor microenvironment. Specifically, TMP195 induces the recruitment and differentiation of macrophages into a highly phagocytic and anti-tumorigenic M1 phenotype.[1][7] This genomic reprogramming of monocytes and macrophages leads to reduced tumor burden and metastasis in preclinical cancer models.[1][5][8]





Click to download full resolution via product page

Caption: TMP195 inhibits Class IIa HDACs, leading to macrophage reprogramming.

# **Quantitative Data**

# Table 1: In Vitro Potency and Selectivity of TMP195

The selectivity of **TMP195** for Class IIa HDACs over other classes is a key feature, with over 100-fold selectivity against other HDACs.[2][3]



| Target    | Ki (nM)[1][4] | IC50 (nM)[2][4] |
|-----------|---------------|-----------------|
| Class IIa |               |                 |
| HDAC4     | 59            | 111             |
| HDAC5     | 60            | 106             |
| HDAC7     | 26            | 46              |
| HDAC9     | 15            | 9               |
| Class I   |               |                 |
| HDAC1     | >10,000       | >10,000         |
| HDAC2     | >10,000       | >10,000         |
| HDAC3     | >10,000       | >10,000         |
| HDAC8     | -             | 11,700          |
| Class IIb |               |                 |
| HDAC6     | >10,000       | 47,800          |
| HDAC10    | >10,000       | >10,000         |
| Class IV  |               |                 |
| HDAC11    | >10,000       | >10,000         |

## **Table 2: Cellular Activity of TMP195**

**TMP195** demonstrates potent activity in cellular assays, altering chemokine secretion and influencing monocyte differentiation.



| Assay Description           | Cell Type                                                | Concentration | Effect                                                                                                    |
|-----------------------------|----------------------------------------------------------|---------------|-----------------------------------------------------------------------------------------------------------|
| Monocyte<br>Differentiation | Human Monocytes                                          | 300 nM        | Blocks accumulation<br>of CCL2 protein;<br>significantly increases<br>secretion of CCL1<br>protein.[1][4] |
| Gene Expression Profiling   | PHA-stimulated PBMCs                                     | 300 nM        | Downregulates CCL2<br>and upregulates<br>CCL1.[4][6]                                                      |
| Co-stimulatory Activity     | Human Monocytes<br>(differentiated with IL-<br>4/GM-CSF) | 300 nM        | Increases the proportion of cells expressing the costimulatory molecule CD86.[5]                          |
| Cytotoxicity                | T cells, B cells,<br>Monocytes                           | Not cytotoxic | Shows no cytotoxicity towards various immune cells.[3]                                                    |

# **Table 3: In Vivo Efficacy of TMP195**

In animal models, **TMP195** reduces tumor growth and metastasis primarily through its immunomodulatory effects.



| Animal Model                                    | Dosage & Administration        | Key Findings                                                                                        |
|-------------------------------------------------|--------------------------------|-----------------------------------------------------------------------------------------------------|
| MMTV-PyMT Transgenic<br>Breast Cancer Mice      | 50 mg/kg, i.p.                 | Reduces tumor burden and pulmonary metastases; induces recruitment of phagocytic macrophages.[1][5] |
| Colitis-Associated Colorectal Cancer (CAC) Mice | 50 mg/kg/day, i.p. for 28 days | Significantly decreased the number and load of tumors.[7]                                           |
| LPS-Induced Acute Kidney<br>Injury Mice         | 20 mg/kg, i.p.                 | Reduced serum creatinine and<br>blood urea nitrogen;<br>attenuated tubular cell<br>damage.[9]       |

# **Experimental Protocols**

Detailed methodologies are crucial for the successful application of **TMP195** as a chemical probe.

#### **Biochemical HDAC Activity Assay (Fluorogenic)**

This protocol measures the direct enzymatic activity of purified HDAC enzymes.

- Reagents: Purified recombinant HDAC enzymes, fluorogenic peptide substrate (e.g., based on p53 residues RHKKAc-AMC for Class I/IIb or a trifluoroacetyl lysine substrate for Class IIa), assay buffer, developer solution.[10]
- Procedure: a. Prepare serial dilutions of TMP195 in DMSO and then dilute in assay buffer. b. In a 384-well plate, add the purified HDAC enzyme.[11] c. Add the TMP195 dilutions or vehicle control (DMSO) to the wells. d. Initiate the reaction by adding the fluorogenic substrate. e. Incubate at 37°C for a specified time (e.g., 60 minutes). f. Stop the reaction and generate a fluorescent signal by adding the developer solution, which contains a protease that cleaves the deacetylated substrate.[10] g. Measure fluorescence (e.g., Excitation 360 nm, Emission 460 nm) using a microplate reader. h. Calculate percent inhibition relative to the vehicle control and determine IC50 values.

## **Cell-Based HDAC Activity Assay (Luminogenic)**



This protocol assesses the ability of **TMP195** to inhibit HDAC activity within intact cells.

- Reagents: Cell line of interest (e.g., K562, HEK293), cell culture medium, HDAC-Glo™ I/II or Class IIa Assay Reagent (Promega).[11][12]
- Procedure: a. Seed cells in a white, opaque 384-well plate and allow them to attach overnight.[11] b. Treat cells with serial dilutions of TMP195 or vehicle control for a desired time (e.g., 4-24 hours). c. Add the luminogenic HDAC-Glo™ reagent, which contains a cell-permeable acetylated substrate.[12] d. Inside the cell, HDACs deacetylate the substrate, which is then cleaved by a developer enzyme to release aminoluciferin.[11] e. Incubate at room temperature to allow for cell lysis and the luciferase reaction. f. Measure the resulting luminescence signal, which is proportional to HDAC activity.[11] g. Determine IC50 values by plotting the luminescence signal against the inhibitor concentration.



Click to download full resolution via product page

Caption: A typical workflow for characterizing an HDAC inhibitor like TMP195.

# Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular context.[13][14]

- Reagents: Cells expressing the target HDAC, lysis buffer, antibodies for Western blotting.
- Procedure: a. Culture cells and treat with **TMP195** or vehicle control for 1-2 hours. b. Harvest and wash the cells, then resuspend in PBS. c. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal



cycler.[14] d. Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). e. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[14] f. Collect the supernatant and analyze the amount of soluble target HDAC protein by Western blot or ELISA. g. A ligand-induced thermal stabilization will result in more soluble protein remaining at higher temperatures in the **TMP195**-treated samples compared to the control.[13]

#### **Chromatin Immunoprecipitation (ChIP)**

ChIP is used to investigate the association of HDACs with specific genomic regions.

- Reagents: Cells treated with TMP195 or vehicle, formaldehyde for cross-linking, lysis buffers, sonicator, specific antibody against the target HDAC or histone mark (e.g., H3K27ac), Protein A/G magnetic beads, wash buffers, elution buffer, reagents for DNA purification and qPCR/NGS.
- Procedure: a. Treat cells with TMP195 or vehicle. b. Cross-link proteins to DNA with formaldehyde. c. Lyse cells and shear chromatin into small fragments (100-500 bp) by sonication.[15] d. Immunoprecipitate the chromatin using an antibody specific to the HDAC of interest. e. Capture the antibody-chromatin complexes with Protein A/G beads. f. Wash the beads to remove non-specific binding. g. Reverse the cross-links and elute the DNA. h. Purify the DNA. i. Analyze the enriched DNA regions by qPCR (ChIP-qPCR) or next-generation sequencing (ChIP-Seq) to identify HDAC target genes.[16]

#### **Off-Target Effects and Considerations**

While **TMP195** is highly selective for Class IIa HDACs, no chemical probe is entirely without potential off-target effects.

- MBLAC2: A chemical proteomics study identified metallo-β-lactamase domain-containing protein 2 (MBLAC2) as a common off-target for hydroxamic acid-based HDAC inhibitors.
   While TMP195 does not contain a hydroxamate, vigilance for unexpected off-target binding is always warranted.[17]
- ABC Transporters: At micromolar concentrations (1-5 μM), **TMP195** has been shown to inhibit the drug transport function of ABCB1 and ABCG2, potentially sensitizing multidrug-



resistant cancer cells to chemotherapy.[18] This is an important consideration when interpreting data from experiments using high concentrations.

 Probe Concentration: As with any chemical probe, using the lowest effective concentration is critical to minimize off-target effects. Cellular activity is observed at 300 nM, while off-target transporter effects are noted at >1 μM.[1][18]

#### Conclusion

**TMP195** stands out as a superior chemical probe for the study of Class IIa HDACs. Its high selectivity, rooted in its unique TFMO zinc-binding chemistry, combined with its demonstrated cellular and in vivo activity, provides researchers with a reliable tool to investigate the specific roles of HDAC4, 5, 7, and 9. Its mechanism of action, particularly the reprogramming of macrophages, opens new avenues for therapeutic strategies in oncology and inflammatory diseases. By adhering to rigorous experimental design and being mindful of potential concentration-dependent off-target effects, **TMP195** can be effectively used to elucidate the complex biology governed by Class IIa HDACs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. cellagentech.com [cellagentech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization PMC [pmc.ncbi.nlm.nih.gov]



- 8. aacrjournals.org [aacrjournals.org]
- 9. Class IIa HDAC inhibitor TMP195 alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 12. Identification of HDAC inhibitors using a cell-based HDAC I/II assay PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement PMC [pmc.ncbi.nlm.nih.gov]
- 15. novogene.com [novogene.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target -PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Selective Class IIa Histone Deacetylase Inhibitor TMP195 Resensitizes ABCB1- and ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Cytotoxic Anticancer Drugs -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TMP195: A Technical Guide to a Selective Class IIa HDAC Chemical Probe]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611408#tmp195-as-a-chemical-probe-for-hdacs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com